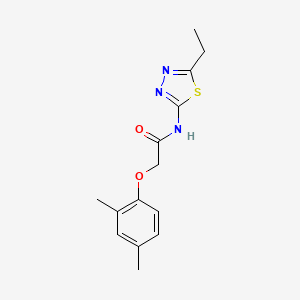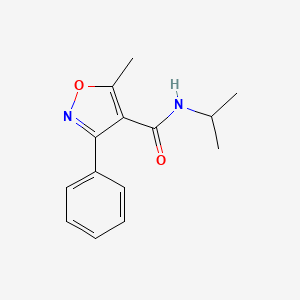![molecular formula C17H19N3O2 B5803749 2-[(anilinocarbonyl)amino]-N-isopropylbenzamide](/img/structure/B5803749.png)
2-[(anilinocarbonyl)amino]-N-isopropylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(Anilinocarbonyl)amino]-N-isopropylbenzamide, also known as ANCCA, is a compound that has gained significant attention in the scientific community due to its potential applications in cancer research. ANCCA is a small molecule inhibitor that has been shown to selectively target the anaphase-promoting complex/cyclosome (APC/C) pathway, which is involved in the regulation of cell division.
作用机制
2-[(anilinocarbonyl)amino]-N-isopropylbenzamide selectively inhibits the APC/C pathway by binding to the APC/C activator protein, Cdc20. This binding prevents the interaction of Cdc20 with the APC/C, leading to the inhibition of APC/C activity. This, in turn, leads to the accumulation of cyclin B1, which induces mitotic arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-[(anilinocarbonyl)amino]-N-isopropylbenzamide has been shown to induce mitotic arrest and apoptosis in cancer cells. It has been found to be particularly effective against breast cancer cells, where it has been shown to induce cell death through the activation of caspase-3 and caspase-9. 2-[(anilinocarbonyl)amino]-N-isopropylbenzamide has also been found to be effective against lung cancer cells, where it induces apoptosis through the activation of the JNK pathway.
实验室实验的优点和局限性
2-[(anilinocarbonyl)amino]-N-isopropylbenzamide is a small molecule inhibitor that can be easily synthesized in the laboratory. It has been extensively studied for its potential applications in cancer research, and its mechanism of action is well understood. However, 2-[(anilinocarbonyl)amino]-N-isopropylbenzamide has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, 2-[(anilinocarbonyl)amino]-N-isopropylbenzamide has not yet been tested in vivo, so its efficacy and safety in animal models are still unknown.
未来方向
2-[(anilinocarbonyl)amino]-N-isopropylbenzamide has the potential to be a promising candidate for cancer therapy. Future research should focus on testing 2-[(anilinocarbonyl)amino]-N-isopropylbenzamide in animal models to determine its efficacy and safety. Additionally, further studies should be conducted to investigate the potential use of 2-[(anilinocarbonyl)amino]-N-isopropylbenzamide in combination with other cancer therapies, as well as its potential applications in other diseases. Finally, the development of more soluble analogs of 2-[(anilinocarbonyl)amino]-N-isopropylbenzamide could overcome its limitations for lab experiments and increase its potential for clinical use.
合成方法
The synthesis of 2-[(anilinocarbonyl)amino]-N-isopropylbenzamide involves a multi-step process that starts with the reaction of 2-nitrobenzoic acid with thionyl chloride to form 2-chlorobenzoic acid. This intermediate is then reacted with aniline to form 2-chlorobenzamide, which is further reacted with isopropylamine to form N-isopropyl-2-chlorobenzamide. Finally, the reaction of N-isopropyl-2-chlorobenzamide with cyanic acid leads to the formation of 2-[(anilinocarbonyl)amino]-N-isopropylbenzamide.
科学研究应用
2-[(anilinocarbonyl)amino]-N-isopropylbenzamide has been extensively studied for its potential applications in cancer research. It has been shown to selectively inhibit the APC/C pathway, which is involved in the regulation of cell division. 2-[(anilinocarbonyl)amino]-N-isopropylbenzamide has been found to induce mitotic arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy.
属性
IUPAC Name |
2-(phenylcarbamoylamino)-N-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-12(2)18-16(21)14-10-6-7-11-15(14)20-17(22)19-13-8-4-3-5-9-13/h3-12H,1-2H3,(H,18,21)(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGUZHEJRILCZMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=CC=C1NC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(phenylcarbamoyl)amino]-N-(propan-2-yl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(4-chlorophenyl)acetyl]-4-(2-furoyl)piperazine](/img/structure/B5803680.png)
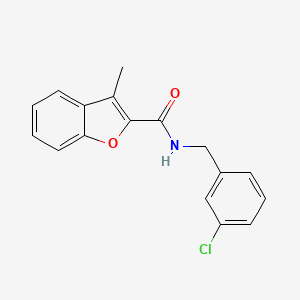
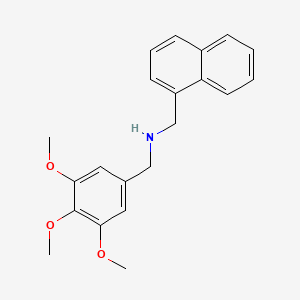
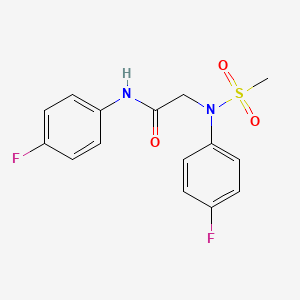

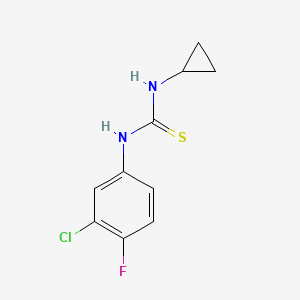
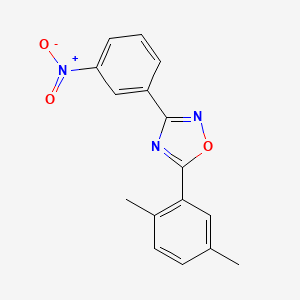
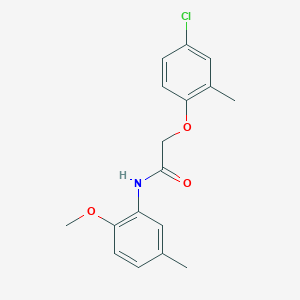
![methyl 3-{[(4-methoxyphenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5803736.png)
![2-chloro-N-[(2-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5803737.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5803743.png)
